molecular formula C12H21NO4S B8005713 Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate CAS No. 937282-79-6

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Cat. No.: B8005713
CAS No.: 937282-79-6
M. Wt: 275.37 g/mol
InChI Key: SNNFLRDFJJCFJQ-UHFFFAOYSA-N
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Description

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is a chemical compound with the molecular formula C12H21NO4S. It is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and an acrylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate typically involves the reaction of piperidine derivatives with acrylate esters under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine derivative, followed by the addition of the acrylate ester. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the acrylate ester can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acrylate ester allows for additional reactivity compared to its propionate and butyrate analogs, making it a versatile compound for various applications .

Properties

CAS No.

937282-79-6

Molecular Formula

C12H21NO4S

Molecular Weight

275.37 g/mol

IUPAC Name

propan-2-yl 3-(1-methylsulfonylpiperidin-4-yl)prop-2-enoate

InChI

InChI=1S/C12H21NO4S/c1-10(2)17-12(14)5-4-11-6-8-13(9-7-11)18(3,15)16/h4-5,10-11H,6-9H2,1-3H3

InChI Key

SNNFLRDFJJCFJQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/C1CCN(CC1)S(=O)(=O)C

SMILES

CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C

Canonical SMILES

CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

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